![molecular formula C23H19N3O4S B14111721 1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111721.png)
1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound. It features a unique structure that combines a chromeno[2,3-c]pyrrole core with a thiadiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiadiazole moiety. Common reagents used in these reactions include aldehydes, amines, and thiadiazole precursors. The reaction conditions often involve the use of catalysts such as glacial acetic acid and triethylamine, with reactions carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions vary based on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It exhibits potential biological activities, including antimicrobial, anticancer, and antioxidant properties. .
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the treatment of cancer and infectious diseases
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The thiadiazole moiety plays a crucial role in these interactions, contributing to the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities, including antimicrobial and anticancer properties
Chromeno[2,3-c]pyrrole Derivatives: Compounds with this core structure also show potential in drug discovery and development due to their diverse biological activities
Uniqueness
1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of the chromeno[2,3-c]pyrrole core and the thiadiazole moiety. This structural combination enhances its biological activities and broadens its range of applications in scientific research .
Properties
Molecular Formula |
C23H19N3O4S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H19N3O4S/c1-3-4-17-24-25-23(31-17)26-19(13-6-8-14(27)9-7-13)18-20(28)15-11-12(2)5-10-16(15)30-21(18)22(26)29/h5-11,19,27H,3-4H2,1-2H3 |
InChI Key |
DRDOZDCJZRCEKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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